2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1628018-52-9
VCID: VC3082091
InChI: InChI=1S/C18H27BO5/c1-16(2)17(3,4)24-19(23-16)13-7-9-14(10-8-13)20-11-15-12-21-18(5,6)22-15/h7-10,15H,11-12H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C
Molecular Formula: C18H27BO5
Molecular Weight: 334.2 g/mol

2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

CAS No.: 1628018-52-9

Cat. No.: VC3082091

Molecular Formula: C18H27BO5

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane - 1628018-52-9

Specification

CAS No. 1628018-52-9
Molecular Formula C18H27BO5
Molecular Weight 334.2 g/mol
IUPAC Name 2-[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H27BO5/c1-16(2)17(3,4)24-19(23-16)13-7-9-14(10-8-13)20-11-15-12-21-18(5,6)22-15/h7-10,15H,11-12H2,1-6H3
Standard InChI Key RYKXQTNVHBSLFW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C

Introduction

Basic Identification and Properties

2-[4-(2,2-Dimethyl- dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl- dioxaborolane is a boronic ester compound primarily used in research applications. The compound is characterized by the following basic properties:

ParameterValue
CAS Number1628018-52-9
Molecular FormulaC18H27BO5
Molecular Weight334.2 g/mol
IUPAC Name2-[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChIKeyRYKXQTNVHBSLFW-UHFFFAOYSA-N

The compound exists as a solid at room temperature and is designed specifically for research applications rather than human or veterinary use. Its chemical structure incorporates both a protected diol functionality (the dioxolane portion) and a boronic ester group (the dioxaborolane portion), making it a bifunctional reagent in synthetic chemistry.

Structural Features

The molecule consists of several key structural components that contribute to its chemical reactivity and applications:

Boronic Ester Core

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety represents a pinacol boronic ester, which is a popular protecting group for boronic acids. This structure provides stability to the compound while maintaining its reactivity in specific chemical transformations. The tetramethyl substitution on the dioxaborolane ring enhances stability through steric protection and electronic effects.

Phenyl Linker

The phenyl ring serves as a structural bridge between the boronic ester and the dioxolane components. This aromatic ring provides rigidity to the molecule and can participate in π-stacking interactions in certain applications.

Dioxolane Functionality

The 2,2-dimethyl-1,3-dioxolane-4-ylmethoxy group contains a protected diol functionality, which is significant for its potential applications in synthesis. This protection strategy prevents undesired side reactions while allowing selective deprotection under controlled conditions.

Synthesis Methods

The synthesis of 2-[4-(2,2-Dimethyl- dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl- dioxaborolane typically involves several key steps:

Preparation of the Boronic Ester Core

This generally includes the reaction of tetramethyl-1,3-dioxaborolane with an appropriately substituted aryl halide under controlled conditions. The reaction typically employs metal-catalyzed coupling strategies, often involving palladium catalysts.

General Reaction Scheme

A typical synthetic approach follows this general pathway:

  • Formation of the arylboronic ester component through metal-catalyzed borylation

  • Separate preparation of the dioxolane-functionalized component

  • Coupling of these components through appropriate synthetic methods

The synthesis requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions, particularly given the presence of multiple functional groups.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that influence its handling and applications:

PropertyDescription
Physical StateSolid at room temperature
SolubilityTypically soluble in organic solvents (e.g., THF, dichloromethane)
StabilityAir and moisture stable compared to free boronic acids
PolarityModerate, due to the presence of oxygen atoms
ReactivityActive in cross-coupling reactions, particularly Suzuki-Miyaura coupling

Spectroscopic Properties

While specific spectroscopic data for this exact compound is limited in the search results, boronic esters typically show characteristic signals in various spectroscopic analyses:

  • In 1H NMR, the methyl groups of the pinacol moiety typically appear as a prominent singlet around 1.2-1.4 ppm

  • The 11B NMR typically shows a signal around 30 ppm, characteristic of sp2-hybridized boron atoms in boronic esters

  • IR spectroscopy would reveal characteristic B-O stretching bands

Applications in Organic Chemistry

The compound has significant applications in various areas of organic chemistry and materials science:

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic ester, this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. The reaction typically involves coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base . The tetramethyl-dioxaborolane group serves as a masked boronic acid that can be activated under the reaction conditions.

Material Science Applications

The compound's boronic ester functionality makes it suitable for materials science applications, including:

  • Development of semiconducting materials

  • Preparation of extended conjugated systems

  • Synthesis of monomers for specialized polymers

Comparison with Related Compounds

It is instructive to compare this compound with structurally related boronic esters to understand its unique features:

CompoundMolecular FormulaKey Structural DifferenceNotable Property
Subject compoundC18H27BO5Contains dioxolane moietyDual functionality
2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC15H23BO4Contains simpler ether linkageLower molecular weight
2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC14H21BO4Has methoxy groups directly on phenyl ringDifferent electronic properties
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)C20H32B2O6Contains two boronic ester groupsEnhanced reactivity

This comparison reveals that the subject compound occupies a unique chemical space with its combination of the dioxolane protected diol and the boronic ester functionality.

Research Applications and Future Perspectives

Current Research Applications

The compound has potential applications in several research areas:

  • As a building block in the synthesis of complex organic molecules

  • In the development of materials with specific electronic properties

  • As an intermediate in the synthesis of biologically active compounds

Future Research Directions

Several promising research directions can be identified:

  • Development of more efficient cross-coupling methodologies using this compound

  • Exploration of its applications in asymmetric synthesis

  • Investigation of its potential in bioorthogonal chemistry

  • Applications in chemical biology and drug discovery

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